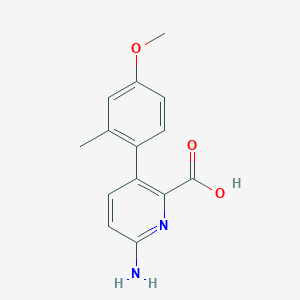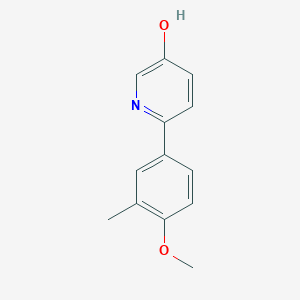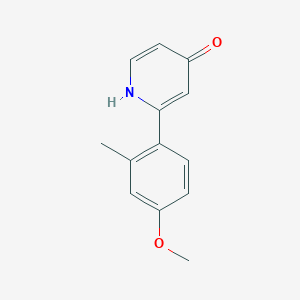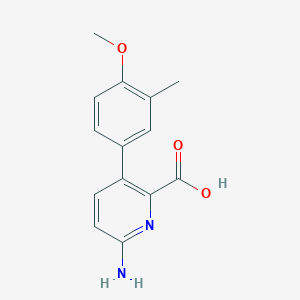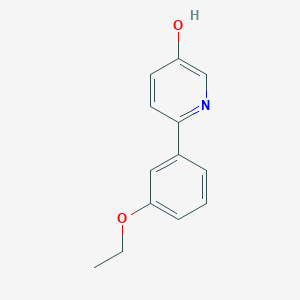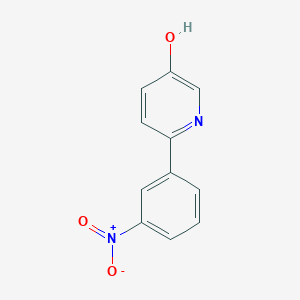
4-(3-Methylthiophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylthiophenyl)nicotinic acid (or 3-MTPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is known to be a potent agonist of G-protein coupled receptors (GPCRs). 3-MTPA has been used in various biological and biochemical experiments, ranging from drug discovery to enzyme studies.
科学研究应用
3-MTPA has many applications in scientific research. It has been used as an agonist of 4-(3-Methylthiophenyl)nicotinic acid, 95% in drug discovery experiments, and as a tool to study the structure and function of enzymes. It has also been used to study the effects of certain drugs on the brain and nervous system, as well as to study biochemical pathways in plants. In addition, 3-MTPA has been used to study the effects of various hormones on cell growth and development.
作用机制
3-MTPA binds to 4-(3-Methylthiophenyl)nicotinic acid, 95%, which are proteins found on the surface of cells. When 3-MTPA binds to a GPCR, it triggers a signal transduction pathway, which involves the activation of several other proteins. These proteins in turn activate other proteins and molecules, which ultimately lead to changes in the cell’s behavior. For example, when 3-MTPA binds to certain 4-(3-Methylthiophenyl)nicotinic acid, 95%, it can cause the cell to produce certain hormones or to respond to certain drugs.
Biochemical and Physiological Effects
3-MTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain 4-(3-Methylthiophenyl)nicotinic acid, 95%, which can lead to the production of hormones and other molecules. It has also been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, which can affect the nervous system. In addition, 3-MTPA has been shown to affect the growth and development of cells, as well as the metabolism of certain drugs.
实验室实验的优点和局限性
The use of 3-MTPA in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is non-toxic and can be used in a wide range of experiments. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to separate 3-MTPA from its isomer, 3-methylthiophenylacetic acid, and it can be difficult to accurately measure its concentration in solution.
未来方向
There are many potential future directions for the use of 3-MTPA in scientific research. For example, it could be used to study the effects of certain drugs on the brain and nervous system, or to study the effects of various hormones on cell growth and development. It could also be used to study the structure and function of enzymes, or to study the effects of certain drugs on biochemical pathways in plants. Additionally, 3-MTPA could be used to study the effects of certain hormones on the immune system, or to study the effects of certain drugs on the metabolism of other drugs.
合成方法
3-MTPA can be synthesized in a few different ways. The most common method is by reacting 3-methylthiophenol with acetic anhydride and sodium acetate. This reaction produces a mixture of 3-MTPA and its isomer, 3-methylthiophenylacetic acid, which can be separated by column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-methylthiophenol with acetic acid in the presence of a catalyst.
属性
IUPAC Name |
4-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISYVIGXEXHKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophenyl)nicotinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

